molecular formula C16H18BrNO3S B2729511 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide CAS No. 2361878-71-7

4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide

Cat. No.: B2729511
CAS No.: 2361878-71-7
M. Wt: 384.29
InChI Key: JUMQLFQOWIANAP-UHFFFAOYSA-N
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Description

4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide is an organic compound with a complex structure that includes a bromine atom, an ethyl group, a methyl group, a methoxy group, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method starts with the bromination of a suitable precursor, followed by sulfonation and subsequent substitution reactions to introduce the ethyl, methyl, and methoxy groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and cost-effectiveness of the synthesis while maintaining strict quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfonic acids or other oxygenated derivatives, while reduction may produce amines or other reduced forms of the compound.

Scientific Research Applications

4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Researchers investigate its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzene-1-sulfonamide include:

  • 4-bromo-N-(2-ethyl-6-methylphenyl)-2-fluorobenzamide
  • 4-bromo-N-(2-ethyl-6-methylphenyl)benzamide
  • 2-(4-bromophenyl)-N-(2-ethyl-6-methylphenyl)acetamide

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the methoxy group, in particular, may influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-bromo-N-(2-ethyl-6-methylphenyl)-3-methoxybenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18BrNO3S/c1-4-12-7-5-6-11(2)16(12)18-22(19,20)13-8-9-14(17)15(10-13)21-3/h5-10,18H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMQLFQOWIANAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NS(=O)(=O)C2=CC(=C(C=C2)Br)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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